molecular formula C16H14BrN3O2S B2699756 5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 537016-96-9

5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2699756
CAS No.: 537016-96-9
M. Wt: 392.27
InChI Key: BAHUOODPIVAESJ-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H14BrN3O2S and its molecular weight is 392.27. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Triazole derivatives, including those structurally related to "5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol," have shown significant antimicrobial and antifungal effects. These compounds have been studied for their potential as pharmacological agents due to their relatively low toxicity and high efficacy against a variety of microbial strains. The incorporation of different pharmacophores into the triazole structure enhances their biological activity, making them candidates for further investigation against multi-resistant strains of microorganisms (Safonov & Panasenko, 2022).

Corrosion Inhibition

Triazole derivatives have also been investigated for their corrosion inhibition properties. Specifically, compounds containing the triazole moiety have demonstrated superior efficiency in preventing corrosion of metals in various environments. These findings suggest that triazole derivatives can be effective additives in corrosion inhibitors, contributing to the longevity of metal structures and components (Al-amiery et al., 2020).

Molecular-Level Understanding and Application in Material Science

On a molecular level, triazole derivatives have been explored for their electronic and structural characteristics. These studies include quantum chemical approaches to understand the relationship between molecular structures and their efficiencies in various applications, such as the inhibition of zinc corrosion. The electronic structure analysis provides insight into how modifications in the triazole core can influence their practical applications, including their potential use in material science for developing new materials with specific desired properties (Gece & Bilgiç, 2012).

Antiproliferative Activities

Triazole derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. The synthesis of novel triazole compounds and their subsequent testing has revealed promising antiproliferative properties, indicating the potential for these compounds to be developed into anticancer agents. This research area explores the structure-activity relationship to identify the most effective derivatives for further drug development (Narayana, Raj, & Sarojini, 2010).

Mechanism of Action

Properties

IUPAC Name

3-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2S/c1-21-12-7-8-13(14(9-12)22-2)20-15(18-19-16(20)23)10-3-5-11(17)6-4-10/h3-9H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHUOODPIVAESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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